molecular formula C23H33N5O4 B11429873 N-[1,4-diethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(morpholin-4-yl)acetamide

N-[1,4-diethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(morpholin-4-yl)acetamide

Cat. No.: B11429873
M. Wt: 443.5 g/mol
InChI Key: AJZWIZASCVXLSC-UHFFFAOYSA-N
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Description

N-[1,4-diethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(morpholin-4-yl)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by its unique structure, which includes a tetrahydroquinoxaline core substituted with piperidinyl and morpholinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,4-diethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(morpholin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoxaline Core: The initial step involves the condensation of 1,4-diethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline with piperidine under acidic conditions to form the piperidinyl-substituted tetrahydroquinoxaline.

    Introduction of the Morpholinyl Group: The next step involves the reaction of the intermediate with morpholine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to introduce the morpholinyl group.

    Acetylation: The final step is the acetylation of the resulting compound with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[1,4-diethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and morpholinyl groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Higher oxidation state quinoxaline derivatives.

    Reduction: Reduced forms of the tetrahydroquinoxaline core.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, N-[1,4-diethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(morpholin-4-yl)acetamide has been studied for its potential as a pharmacological agent. It exhibits activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into drugs for treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific functional characteristics.

Mechanism of Action

The mechanism of action of N-[1,4-diethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[1,4-diethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(pyrrolidin-1-yl)acetamide
  • N-[1,4-diethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(piperidin-1-yl)acetamide

Uniqueness

Compared to similar compounds, N-[1,4-diethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(morpholin-4-yl)acetamide is unique due to the presence of both piperidinyl and morpholinyl groups. This dual substitution enhances its chemical versatility and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H33N5O4

Molecular Weight

443.5 g/mol

IUPAC Name

N-(1,4-diethyl-2,3-dioxo-7-piperidin-1-ylquinoxalin-6-yl)-2-morpholin-4-ylacetamide

InChI

InChI=1S/C23H33N5O4/c1-3-27-19-14-17(24-21(29)16-25-10-12-32-13-11-25)18(26-8-6-5-7-9-26)15-20(19)28(4-2)23(31)22(27)30/h14-15H,3-13,16H2,1-2H3,(H,24,29)

InChI Key

AJZWIZASCVXLSC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C(=C2)NC(=O)CN3CCOCC3)N4CCCCC4)N(C(=O)C1=O)CC

Origin of Product

United States

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